molecular formula C8H11ClF3N3O B14167783 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride CAS No. 1196154-60-5

2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride

Katalognummer: B14167783
CAS-Nummer: 1196154-60-5
Molekulargewicht: 257.64 g/mol
InChI-Schlüssel: NIIGLSCGUGUQCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoroethoxy group attached to a pyrimidine ring, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride typically involves multiple steps. One common route includes the reaction of 2,2,2-trifluoroethanol with a pyrimidine derivative to introduce the trifluoroethoxy group. This intermediate is then reacted with an ethanamine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
  • 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Uniqueness

Compared to similar compounds, 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1196154-60-5

Molekularformel

C8H11ClF3N3O

Molekulargewicht

257.64 g/mol

IUPAC-Name

2-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)5-15-7-13-3-6(1-2-12)4-14-7;/h3-4H,1-2,5,12H2;1H

InChI-Schlüssel

NIIGLSCGUGUQCE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)OCC(F)(F)F)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.